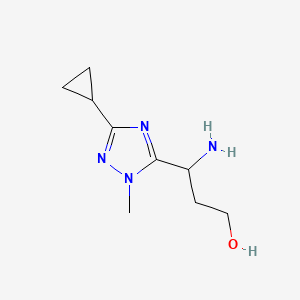

3-Amino-3-(3-cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Amino-3-(3-cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol is a compound that features a unique structure combining a cyclopropyl group, a triazole ring, and an amino alcohol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3-cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol typically involves multi-step processesSpecific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and reproducibility .

Analyse Chemischer Reaktionen

Reactions Involving the Amino Group

The primary amino group participates in nucleophilic reactions, forming derivatives through alkylation or acylation. For example:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) under basic conditions to yield N-acylated derivatives .

-

Schiff Base Formation : Condenses with aldehydes/ketones to form imine linkages, a reaction leveraged in drug design for enhanced bioactivity .

Reactivity of the Hydroxyl Group

The secondary alcohol undergoes typical oxidation and esterification:

-

Esterification : Reacts with acyl chlorides or anhydrides (e.g., acetic anhydride) to form esters, improving lipophilicity for pharmaceutical applications .

-

Oxidation : Converts to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) .

Triazole Ring Transformations

The 1,2,4-triazole core enables cycloaddition and substitution:

-

1,3-Dipolar Cycloaddition : Reacts with alkynes under copper catalysis to form fused heterocycles, a key step in "click chemistry" .

-

Electrophilic Substitution : The triazole’s nitrogen atoms undergo halogenation or nitration under acidic conditions .

Cyclopropane Ring Reactivity

The cyclopropyl group participates in ring-opening reactions:

-

Acid-Catalyzed Ring Opening : Reacts with strong acids (e.g., H₂SO₄) to form linear alkanes with terminal functional groups .

-

Radical Addition : Undergoes addition with bromine radicals under UV light to yield dibrominated products .

Tautomerism and pH-Dependent Behavior

The triazole ring exhibits annular tautomerism, shifting between 1,2,4-triazole and 1,3,4-triazole forms depending on solvent polarity and pH . This equilibrium impacts reactivity:

-

Acidic Conditions : Favors protonation at N1, enhancing electrophilic substitution at C5 .

-

Basic Conditions : Deprotonation at N4 promotes nucleophilic attacks on the triazole core .

Biological Interactions

While not a direct chemical reaction, the compound’s triazole moiety inhibits cytochrome P450 enzymes via coordination with heme iron . This interaction underpins its antimicrobial and antifungal activity.

Research Insights

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

Industry: Used in the development of new materials with specific properties, such as polymers and catalysts.

Wirkmechanismus

The mechanism of action of 3-Amino-3-(3-cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The triazole ring can engage in hydrogen bonding and dipole interactions with biological receptors, influencing various biochemical processes. The compound’s unique structure allows it to modulate enzyme activity and receptor binding, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2,4-Triazole: A core structure found in many biologically active compounds, including antifungal and anticancer agents.

Cyclopropylamines: Known for their use in pharmaceuticals and agrochemicals due to their unique ring strain and reactivity.

Amino Alcohols: Commonly used in the synthesis of various drugs and as intermediates in organic synthesis.

Uniqueness

3-Amino-3-(3-cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol stands out due to its combination of a cyclopropyl group, a triazole ring, and an amino alcohol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields .

Biologische Aktivität

3-Amino-3-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-ol is a compound derived from the 1,2,4-triazole family, which has garnered attention due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a triazole ring which is known for its diverse biological activities. The cyclopropyl group may contribute to its unique pharmacological profile.

Synthesis

The synthesis of this compound typically involves the reaction of 3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-amine with appropriate aldehydes or ketones under controlled conditions. The detailed synthetic pathways have been explored in various studies that highlight the importance of reaction conditions on yield and purity .

Anticancer Activity

Recent studies have demonstrated that compounds containing the 3-amino-1,2,4-triazole scaffold exhibit significant anticancer properties. For instance, derivatives of 3-amino-1,2,4-triazole have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and antiangiogenic effects. In one study, specific derivatives were tested against a panel of cancer cell lines using XTT assays, revealing promising results .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 | 15 | Apoptosis |

| Compound B | MCF7 | 20 | Antiangiogenesis |

| Compound C | HeLa | 10 | Cell cycle arrest |

Antimicrobial Activity

The antimicrobial potential of triazole derivatives is well-documented. Compounds similar to this compound have demonstrated activity against various bacterial and fungal strains. Studies indicate that these compounds can inhibit the growth of pathogens such as Candida albicans and Staphylococcus aureus at low concentrations .

Table 2: Antimicrobial Efficacy of Related Compounds

| Compound Name | Microorganism Tested | MIC (µg/mL) |

|---|---|---|

| Fluconazole | Candida albicans | 0.8 |

| Triazole Derivative | Staphylococcus aureus | 5 |

| Triazole Derivative | E. coli | 10 |

Case Studies

A notable case study involved the evaluation of a series of triazole derivatives for their anticancer properties. The study found that specific substitutions on the triazole ring significantly enhanced biological activity against several cancer types. The presence of a bromophenyl group in position three was particularly beneficial in increasing potency across multiple cell lines .

In another investigation focused on antimicrobial activity, a derivative similar to our compound was tested against C. albicans, showing an impressive reduction in fungal load in murine models when administered at doses of 50 mg/kg .

Eigenschaften

Molekularformel |

C9H16N4O |

|---|---|

Molekulargewicht |

196.25 g/mol |

IUPAC-Name |

3-amino-3-(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)propan-1-ol |

InChI |

InChI=1S/C9H16N4O/c1-13-9(7(10)4-5-14)11-8(12-13)6-2-3-6/h6-7,14H,2-5,10H2,1H3 |

InChI-Schlüssel |

GAWOAUFRGGRGET-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C(=NC(=N1)C2CC2)C(CCO)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.